1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one typically involves the reaction of 2-methylpyrrolidine with but-3-yn-1-one under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Shares a similar pyrrolidine ring but differs in the alkyne group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one is unique due to its combination of a pyrrolidine ring and an alkyne group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-5-8(11)9(2)6-4-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
XNUDZJDOCQGKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.